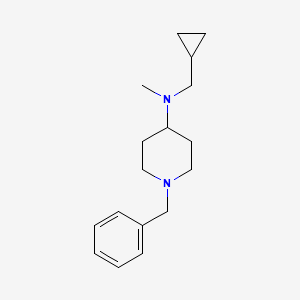

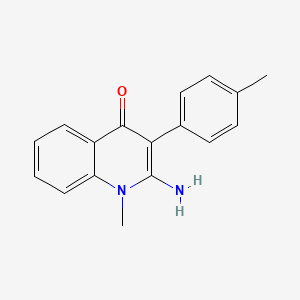

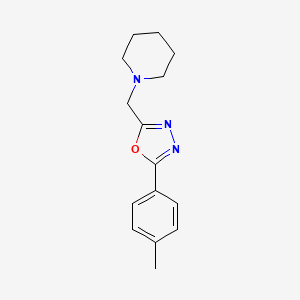

![molecular formula C16H24N2O2 B7518710 4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7518710.png)

4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butanoic acid

Overview

Description

4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butanoic acid, also known as BAY 38-7271, is a potent and selective antagonist of the dopamine D4 receptor. It was first synthesized in the late 1990s by scientists at Bayer AG and has since been studied extensively for its potential therapeutic applications.

Scientific Research Applications

Neuroprotection and Alzheimer's Disease Treatment :

- A study synthesized and evaluated dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04) as a multi-target therapeutic neuroprotective approach for Alzheimer's disease. This compound inhibits acetylcholinesterase activity, increases Ach levels, displays antioxidant properties, and offers neuroprotection against Ab42 toxicity in neuronal cell lines, suggesting its potential as a novel therapeutic strategy for Alzheimer's treatment (Lecanu et al., 2010).

Polyamide Synthesis :

- Polyamides containing uracil and adenine were synthesized by reacting uracil and adenine with dimethyl methylenesuccinate, followed by hydrolysis. The synthesized dicarboxylic acids were then converted to active esters and polycondensed with diamines, including piperazine, yielding polyamides with molecular weights ranging from 1000–5000. These polyamides were found to be soluble in water (Hattori & Kinoshita, 1979).

Solid Form Screening and Crystal Structure Prediction :

- Research on 3-(4-(benzo[d]isoxazole-3-yl)piperazin-1-yl)-2,2-dimethylpropanoic acid (B5) and related molecules through solid form screening and crystal structure prediction revealed the importance of hydrogen bonding and experimental solid form landscapes in these compounds. These findings have implications for understanding polymorphism and guiding the design of related pharmaceutical compounds (Braun et al., 2014).

Anticonvulsant and Antinociceptive Activity :

- A study synthesized a focused library of new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids as potential new hybrid anticonvulsants. Some compounds showed favorable anticonvulsant properties and diminished pain responses in models of tonic pain, indicating their potential as new therapeutic agents for epilepsy and pain management (Kamiński et al., 2016).

Dopamine D3 Receptor Ligands :

- A study modified the benzamide PB12 to enhance its affinity for the dopamine D3 receptor, identifying several high-affinity D3 ligands with high selectivity over other receptors. These findings could be significant for developing drugs targeting neurological disorders involving dopamine dysregulation (Leopoldo et al., 2002).

properties

IUPAC Name |

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-13-5-3-6-15(14(13)2)18-11-9-17(10-12-18)8-4-7-16(19)20/h3,5-6H,4,7-12H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNQHHDCVOIQCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)CCCC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl}amino)benzamide](/img/structure/B7518651.png)

![N-(3-chloro-4-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7518653.png)

![3-[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethoxy]benzoic acid](/img/structure/B7518661.png)

![1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B7518687.png)

![3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid](/img/structure/B7518705.png)